



# Application Notes and Protocols for T-448 Administration in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-448**, also known as EOS-448 or belrestotug, is a human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to its ligands, such as CD155 and CD112, on the surface of antigen-presenting cells or tumor cells, TIGIT initiates an inhibitory signal that dampens the anti-tumor immune response. **T-448** is designed to block this interaction, thereby unleashing the full potential of the immune system to recognize and eliminate cancer cells. A critical feature of **T-448** is its functional Fc domain, which engages with Fc gamma receptors (FcγR) on other immune cells, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and enhancing anti-tumor immunity.[1][2][3][4][5][6]

These application notes provide detailed protocols for the in vivo administration of **T-448** in preclinical murine models, along with a summary of reported quantitative data and a diagram of the TIGIT signaling pathway.

## **T-448 Signaling Pathway**

**T-448** exerts its anti-tumor effects by blocking the TIGIT inhibitory signaling pathway. Upon binding of TIGIT to its ligands (CD155 or CD112), intracellular signaling cascades are initiated that suppress T cell and NK cell function. This involves the recruitment of phosphatases like



SHIP1 and SHP2 to the ITIM domain of TIGIT, which in turn inhibit downstream signaling pathways crucial for immune cell activation, such as PI3K-Akt, MAPK, and NF-κB.[1][7][8] **T-448** physically obstructs the TIGIT-ligand interaction, preventing these inhibitory signals and restoring immune cell activity.



**TIGIT Signaling Pathway** 

Click to download full resolution via product page

Caption: TIGIT signaling pathway and the mechanism of action of **T-448**.



## **Quantitative Data Summary**

The following tables summarize the quantitative data for in vivo experiments using **T-448** (belrestotug) in various preclinical models.

Table 1: Intraperitoneal (i.p.) Administration of T-448

| Animal Model | Tumor Cell<br>Line        | Dosage        | Dosing<br>Schedule               | Observed<br>Effects                                                                                 |
|--------------|---------------------------|---------------|----------------------------------|-----------------------------------------------------------------------------------------------------|
| BALB/c Mice  | CT26 (colon<br>carcinoma) | 200 μ g/mouse | Once every 3<br>days for 3 doses | Increased naïve, Tstem, and effector subpopulations in CD8+ T cells (in combination with anti-PD-1) |

## Experimental Protocols Reconstitution and Formulation of T-448

For in vivo administration, monoclonal antibodies are typically supplied in a lyophilized form or as a concentrated stock solution. It is crucial to follow the manufacturer's specific instructions for reconstitution and formulation. If specific instructions are unavailable, a general protocol is provided below.

#### Materials:

- Lyophilized T-448 antibody
- Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Sterile, single-use syringes and needles (27-30 gauge)
- Sterile microcentrifuge tubes

#### Protocol:



#### Reconstitution:

- Briefly centrifuge the vial of lyophilized **T-448** to ensure the powder is at the bottom.
- Aseptically add the recommended volume of sterile PBS to the vial to achieve the desired stock concentration.
- Gently swirl or pipette the solution up and down to dissolve the powder completely. Do not vortex, as this can cause protein denaturation and aggregation.
- Visually inspect the solution for any particulate matter. If present, the solution should not be used.
- Formulation for Injection:
  - Based on the desired dosage and the stock concentration, calculate the volume of T-448 solution needed per animal.
  - $\circ$  Dilute the **T-448** stock solution with sterile PBS to the final injection volume. A common injection volume for mice is 100-200  $\mu$ L.
  - Keep the formulated antibody solution on ice until ready for injection.

## Intraperitoneal (i.p.) Injection Protocol for Mice

#### Materials:

- Formulated T-448 solution
- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol wipes
- Appropriate animal restraint device

#### Protocol:

Animal Restraint:

## Methodological & Application





- Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
- Injection Site Identification:
  - Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Injection Procedure:
  - Wipe the injection site with a 70% ethanol wipe and allow it to dry.
  - Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
  - Insert the needle at a 10-20 degree angle into the peritoneal cavity.
  - Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.
  - Slowly inject the **T-448** solution.
  - Withdraw the needle and return the mouse to its cage.
  - Monitor the animal for any signs of distress post-injection.





Click to download full resolution via product page

Caption: Workflow for intraperitoneal injection of **T-448** in mice.



## Subcutaneous (s.c.) Injection Protocol for Mice

#### Materials:

- Formulated T-448 solution
- Sterile 1 mL syringes with 27-30 gauge needles
- 70% ethanol wipes

#### Protocol:

- Animal Restraint:
  - Restrain the mouse by scruffing the loose skin over the shoulders.
- Injection Site Identification:
  - The injection site is typically in the loose skin over the back, between the shoulder blades.
- · Injection Procedure:
  - Create a "tent" of skin by lifting the scruff.
  - Wipe the injection site with a 70% ethanol wipe.
  - Insert the needle into the base of the skin tent, parallel to the spine.
  - Inject the T-448 solution, which will form a small bleb under the skin.
  - Withdraw the needle and gently massage the area to help disperse the solution.
  - Return the mouse to its cage and monitor for any adverse reactions.





Click to download full resolution via product page

Caption: Workflow for subcutaneous injection of **T-448** in mice.



## **Disclaimer**

These protocols and application notes are intended for guidance and informational purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols. The provided quantitative data is based on published literature and may vary depending on the specific experimental conditions. It is recommended to perform doseresponse studies to determine the optimal administration route, dosage, and schedule for your specific model and research question.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 | Nasdaq [nasdaq.com]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. gsk.com [gsk.com]
- 6. iTeos Therapeutics Announces New Preliminary Data [globenewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for T-448
   Administration in In Vivo Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028095#t-448-administration-route-for-in-vivo-experiments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com